5-Methyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
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Overview
Description
2-Methyl-4-phenyl-1-pyrroline 1-oxide is a heterocyclic organic compound that belongs to the class of pyrrolines Pyrrolines are five-membered nitrogen-containing rings that exhibit aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-1-pyrroline 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium hydride and toluene. The reaction mixture is heated at reflux, followed by the addition of hydrochloric acid and tetrahydrofuran. The product is then extracted and purified through distillation .
Industrial Production Methods
Industrial production of 2-Methyl-4-phenyl-1-pyrroline 1-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically includes steps such as solvent extraction, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced pyrroline derivatives. Substitution reactions can result in a variety of substituted pyrrolines with different functional groups.
Scientific Research Applications
2-Methyl-4-phenyl-1-pyrroline 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1-pyrroline 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-phenyl-1-pyrroline 1-oxide include:
Pyrrolidine: A saturated five-membered nitrogen-containing ring.
Pyrrole: An aromatic five-membered nitrogen-containing ring.
Pyrrolizine: A bicyclic compound containing a pyrrole ring fused to a pyrrolidine ring.
Uniqueness
2-Methyl-4-phenyl-1-pyrroline 1-oxide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
13673-04-6 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-1-oxido-3-phenyl-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C11H13NO/c1-9-7-11(8-12(9)13)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
XRZWMVOHGYFKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](CC(C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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